2-(Ethylthio)ethylamine is a bifunctional aliphatic amine-thioether (b.p. 159-160 °C, density 0.946 g/mL) widely procured as a hemilabile N,S-bidentate ligand and organic building block. Featuring both a primary amine and an ethyl-protected sulfur, it is primarily utilized in coordination chemistry to form highly stable, discrete mononuclear complexes with transition metals such as Pd(II) and Pt(II). Its dual functionality makes it an essential precursor for synthesizing N-functionalized bis(phosphino)amine (PNP) ligands and specialized naphthyridine-based chelators, offering a distinct combination of hard (nitrogen) and soft (sulfur) donor atoms that is highly valued in homogeneous catalysis and advanced materials development .
Substituting 2-(Ethylthio)ethylamine with generic alternatives like cysteamine (the free thiol analog) or ethylenediamine (a pure N,N-donor) fundamentally alters processability and complexation outcomes. Free thiols are highly prone to oxidative dimerization into disulfides under ambient conditions and tend to form insoluble, multinuclear bridged thiolate clusters when reacted with transition metals. In contrast, the ethyl-capped thioether in 2-(Ethylthio)ethylamine prevents oxidation, ensuring predictable, mononuclear bidentate coordination without requiring strict anaerobic handling. Furthermore, compared to purely nitrogen-based ligands, the thioether sulfur provides 'hemilability'—the ability to reversibly detach from the metal center—which is a critical mechanistic requirement for creating vacant coordination sites during catalytic cycles [1].
In the design of transition metal catalysts, the steric environment around the metal center is dictated by the ligand's bite angle. Crystallographic studies of platinum(II) complexes demonstrate that 2-(ethylthio)ethylamine coordinates with a specific normalized (S,N) bite angle of 1.38(1). This precise geometric constraint differs from the tighter bite angles of standard diamines, allowing for optimized substrate access to the metal center in organometallic synthesis and C-H activation studies [1].
| Evidence Dimension | Normalized (S,N) bite angle in Pt(II) complexes |
| Target Compound Data | b(S,N) = 1.38(1) |
| Comparator Or Baseline | Standard ethylenediamine-based N,N ligands (tighter bite angles) |
| Quantified Difference | Enforces a specific 1.38(1) bite angle, optimizing the steric pocket for C-H activation. |
| Conditions | X-ray crystallographic analysis of[Pt(C,N,S,Cl)] type complexes. |
Procuring this exact ligand allows chemists to predictably tune the steric environment and hemilability of Pt(II) and Pd(II) precatalysts.
When selecting an N,S-donor ligand, the oxidation state of the sulfur is critical for manufacturability. The free thiol analog, cysteamine, readily oxidizes to cystamine (disulfide) in air and forms bridging polymetallic networks with palladium and platinum. 2-(Ethylthio)ethylamine, possessing an ethyl-protected thioether, exhibits complete stability against disulfide formation under ambient aerobic handling. This suppression of oxidative dimerization ensures the quantitative yield of discrete, mononuclear [Pd(N,S)Cl2] or [Pt(N,S)Cl2] complexes[1].
| Evidence Dimension | Susceptibility to oxidative dimerization |
| Target Compound Data | 0% disulfide formation (stable thioether) |
| Comparator Or Baseline | Cysteamine (rapid oxidation to disulfides and bridging thiolates) |
| Quantified Difference | Complete suppression of oxidative degradation and multinuclear clustering. |
| Conditions | Benchtop ligand handling and standard complexation reactions in ambient air. |
Eliminates the need for strict inert-atmosphere handling during ligand storage and complexation, drastically improving reproducibility and processability.
For homogeneous catalysis, the solubility of the resulting metal complex in organic solvents is paramount. Compared to its closest structural analog, 2-(methylthio)ethylamine, the procurement of 2-(ethylthio)ethylamine provides an extended alkyl chain that increases the ligand's lipophilicity and steric sweep volume. This structural difference enhances the solubility of the resulting bis(phosphino)amine or naphthyridine complexes in non-polar organic media and subtly increases the steric shielding at the soft sulfur donor, which can influence the dissociation rate of the hemilabile arm during catalysis .
| Evidence Dimension | Alkyl chain steric bulk and lipophilicity |
| Target Compound Data | Ethyl group (higher logP, larger sweep volume) |
| Comparator Or Baseline | 2-(Methylthio)ethylamine (Methyl group) |
| Quantified Difference | Increased lipophilicity and greater steric shielding at the sulfur donor. |
| Conditions | Ligand selection for homogeneous catalyst formulation in organic solvents. |
The ethyl variant is the preferred choice when optimizing the organic solubility and steric bulk of advanced catalytic precursors.
Ideal for formulating transition metal complexes where the thioether arm can reversibly dissociate. This hemilability provides a vacant coordination site during cross-coupling or C-H activation cycles, directly benefiting from the specific 1.38(1) bite angle and oxidation resistance of the ethylthio group .
Serves as a critical primary amine building block for synthesizing bis(phosphino)amine ligands. The ethyl group ensures superior solubility in organic solvents compared to methyl analogs, making it optimal for homogeneous catalysis workflows .
Procured for the synthesis of complex multidentate architectures, such as (syn,syn)-2,7-bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine. The stability of the thioether prevents unwanted disulfide cross-linking during the multi-step synthesis of these advanced metal extraction agents .
Flammable;Corrosive;Irritant